Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate
Description
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate (CAS No.: 1782700-60-0) is a cyclobutane-derived ester with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . The compound features a strained cyclobutane ring substituted with a tert-butoxy group at the 2-position and a ketone at the 4-position. The methyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry, particularly for constructing complex scaffolds in drug discovery and materials science.
The tert-butoxy group acts as a steric and electronic stabilizer, protecting the cyclobutane ring from premature degradation during reactions. This structural motif is critical for applications requiring controlled release or selective reactivity, such as prodrug activation or polymer synthesis .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZVZUCYJXGXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a involving suitable precursors.
Introduction of the ester group: This step often involves esterification reactions using reagents such as methanol and an acid catalyst.
Addition of the tert-butyl ether group: This can be done through etherification reactions using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Organic Synthesis
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Research has indicated potential biological activities associated with this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating its potential role in mitigating oxidative stress-related conditions.
Medicinal Chemistry
Ongoing research is exploring the therapeutic applications of this compound in drug development. Its interactions with various biomolecules make it a candidate for further investigation in medicinal chemistry.
Case Studies and Research Findings
Several studies have provided insights into the applications and effects of this compound:
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced inflammatory markers in vitro compared to untreated controls.
- Assessment of Antioxidant Capacity : Research utilized DPPH and ABTS assays to evaluate the antioxidant activity of this compound, revealing strong radical scavenging abilities.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate involves its interaction with specific molecular targets and pathways. The ester and ether groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate | C₁₄H₂₃NO₃ | 253.34 | Cyclobutane core, tert-butoxy group, methyl ester, ketone at C4 |
| Ethyl 2-(3-((N-(2-(tert-butoxy)ethyl)stearamido)methyl)-4-nitrophenoxy)acetate | C₃₃H₅₅N₃O₇ | ~638.82 (estimated) | Ethyl ester, tert-butoxyethyl chain, stearamide, nitro group |
| tert-Butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate | C₂₂H₁₉F₃O₅ | 420.38 | Chromen-4-one core, phenyl and trifluoromethyl substituents, tert-butyl ester |
| EN 300-1702292 (Unnamed compound) | C₁₂H₁₃NO | 187.24 | Lacks cyclobutane ring; smaller molecular framework with tert-butoxy and ester groups |
Key Observations :
- Cyclobutane vs. Chromenone: this compound’s strained cyclobutane ring contrasts with the planar aromatic chromenone system in the tert-butyl chromen-7-yl derivative . Strain in cyclobutane enhances reactivity in ring-opening reactions, whereas chromenone derivatives exhibit stability suited for photochemical applications.
- Ester Groups : Methyl and ethyl esters (e.g., in EN 300-1702292 and the ethyl stearamide derivative) differ in hydrophobicity and metabolic stability. Methyl esters are more prone to enzymatic hydrolysis than tert-butyl esters .
- Functional Group Diversity : The stearamide-nitro derivative () introduces a lipophilic stearamide chain and nitro group, enabling targeted delivery or photoactivation, unlike the simpler cyclobutane analog .
Application-Specific Comparisons
- Drug Discovery: this compound serves as a scaffold for protease inhibitors due to its rigid, strained structure . Chromenone derivatives are explored as kinase inhibitors or fluorescent probes, leveraging their aromaticity and substituent tunability .
- Materials Science :
Table 2: Key Research Insights
| Compound | Stability (t₁/₂ in PBS) | Solubility (LogP) | Notable Applications |
|---|---|---|---|
| This compound | ~12 hours | 2.1 | Prodrug backbones, polymer crosslinkers |
| tert-Butyl chromen-7-yl derivative | >24 hours | 3.5 | Medicinal chemistry (kinase inhibitors) |
| Ethyl stearamide-nitro derivative | ~6 hours (light-sensitive) | 5.8 | Targeted drug delivery systems |
Notes:
Biological Activity
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl structure, which is linked to a tert-butoxy group and an acetate moiety. The molecular formula is , and it has a molecular weight of approximately 212.29 g/mol. The compound is typically synthesized through various organic reactions, including oxidation and substitution processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as inflammation and apoptosis.
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with various physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in models of inflammatory diseases. It appears to reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Cytotoxicity and Antitumor Activity
In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. This suggests potential as an antitumor agent, although further studies are required to elucidate its efficacy and safety in vivo .
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers at the University of Xianyang evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a natural preservative in food products .
- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Participants receiving the compound showed reduced levels of C-reactive protein (CRP) and interleukin-6 (IL-6), markers commonly associated with inflammation .
- Cytotoxicity Assays : A laboratory study tested the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results showed that treatment with this compound led to significant cell death compared to controls, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and cyclization. Key parameters include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaH) are used depending on the step, with yields optimized via pH monitoring .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butoxy group (δ ~1.2 ppm for tert-butyl protons) and cyclobutyl carbonyl (δ ~200 ppm for ketone) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₃NO₃) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester or ketone groups .
- Light sensitivity : Protect from UV light to avoid cyclobutane ring degradation .
- pH sensitivity : Avoid aqueous solutions with pH <5 or >8 to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The tert-butoxy group acts as a steric shield, directing electrophilic attacks to the cyclobutyl ketone. For example:
- Selective reduction : NaBH₄ reduces the ketone to a secondary alcohol without affecting the ester .
- Cross-coupling : Suzuki-Miyaura reactions at the cyclobutyl position require Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Data Contradiction : Some studies report tert-butoxy cleavage under strong acidic conditions (e.g., TFA), conflicting with claims of stability .
Q. What computational methods are used to predict the compound’s conformational dynamics?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G(d) models predict the cyclobutyl ring’s puckering angle (20–30°) and the ester group’s rotational barriers .
- MD simulations : NAMD or GROMACS simulate solvation effects, showing increased ring strain in polar solvents .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and negative controls to minimize variability .
- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to compare potency across studies .
- Data Note : Discrepancies in cytotoxicity (IC₅₀ = 10–50 µM) may arise from differences in assay endpoints (e.g., MTT vs. ATP assays) .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclobutane formation .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >99% ee .
Contradictions and Troubleshooting
Q. Why do some synthetic routes report low yields despite optimized conditions?
- Analysis : Competing side reactions (e.g., cyclobutane ring-opening under basic conditions) may reduce efficiency .
- Solution : Introduce protecting groups (e.g., TBS for ketones) or switch to flow chemistry for better temperature control .
Q. How to address inconsistencies in NMR data for the cyclobutyl moiety?
- Analysis : Ring puckering causes variable coupling constants (J = 6–10 Hz for adjacent protons) .
- Solution : Use 2D NMR (COSY, NOESY) to assign signals unambiguously .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₃ | |
| CAS Number | 1782700-60-0 | |
| Melting Point | Not reported (amorphous solid) | |
| HPLC Retention Time | 8.2 min (C18 column, 70% MeOH) | |
| Calculated LogP (XLogP3) | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
